Cas no 1610667-16-7 (N-methyl-2-(trifluoromethyl)pyridin-4-amine)

N-methyl-2-(trifluoromethyl)pyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinamine, N-methyl-2-(trifluoromethyl)-
- MBLZYHQPMIACIM-UHFFFAOYSA-N
- N-methyl-2-(trifluoromethyl)pyridin-4-amine
- EN300-3028769
- 1610667-16-7
- SCHEMBL9234478
-
- MDL: MFCD28679060
- インチ: 1S/C7H7F3N2/c1-11-5-2-3-12-6(4-5)7(8,9)10/h2-4H,1H3,(H,11,12)
- InChIKey: MBLZYHQPMIACIM-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CN=1)NC)(F)F
計算された属性
- 精确分子量: 176.056
- 同位素质量: 176.056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 24.9A^2
じっけんとくせい
- 密度みつど: 1.298±0.06 g/cm3(Predicted)
- Boiling Point: 207.4±40.0 °C(Predicted)
- 酸度系数(pKa): 4.88±0.20(Predicted)
N-methyl-2-(trifluoromethyl)pyridin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3028769-5.0g |
N-methyl-2-(trifluoromethyl)pyridin-4-amine |
1610667-16-7 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
Enamine | EN300-3028769-0.5g |
N-methyl-2-(trifluoromethyl)pyridin-4-amine |
1610667-16-7 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
Enamine | EN300-3028769-1.0g |
N-methyl-2-(trifluoromethyl)pyridin-4-amine |
1610667-16-7 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-3028769-0.05g |
N-methyl-2-(trifluoromethyl)pyridin-4-amine |
1610667-16-7 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-3028769-0.25g |
N-methyl-2-(trifluoromethyl)pyridin-4-amine |
1610667-16-7 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
Enamine | EN300-3028769-2.5g |
N-methyl-2-(trifluoromethyl)pyridin-4-amine |
1610667-16-7 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
Enamine | EN300-3028769-0.1g |
N-methyl-2-(trifluoromethyl)pyridin-4-amine |
1610667-16-7 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-3028769-10.0g |
N-methyl-2-(trifluoromethyl)pyridin-4-amine |
1610667-16-7 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-3028769-5g |
N-methyl-2-(trifluoromethyl)pyridin-4-amine |
1610667-16-7 | 5g |
$1614.0 | 2023-09-06 | ||
Enamine | EN300-3028769-1g |
N-methyl-2-(trifluoromethyl)pyridin-4-amine |
1610667-16-7 | 1g |
$557.0 | 2023-09-06 |
N-methyl-2-(trifluoromethyl)pyridin-4-amine 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
N-methyl-2-(trifluoromethyl)pyridin-4-amineに関する追加情報
Comprehensive Overview of N-methyl-2-(trifluoromethyl)pyridin-4-amine (CAS No. 1610667-16-7)
N-methyl-2-(trifluoromethyl)pyridin-4-amine (CAS No. 1610667-16-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a trifluoromethyl group and a pyridine ring in its molecular framework makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where its electron-withdrawing and lipophilicity-enhancing characteristics play a critical role.
In recent years, the demand for fluorinated compounds like N-methyl-2-(trifluoromethyl)pyridin-4-amine has surged, driven by their ability to improve the metabolic stability and bioavailability of therapeutic agents. This compound is often explored in the context of central nervous system (CNS) drug development, as the trifluoromethyl group can enhance blood-brain barrier penetration. Additionally, its derivatives are being investigated for their potential in cancer therapeutics and anti-inflammatory agents, aligning with current trends in precision medicine.
The synthesis of N-methyl-2-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions, including nucleophilic substitution and catalytic hydrogenation. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize yield and purity, addressing the growing need for efficient and scalable production methods. These innovations are particularly relevant in the era of green chemistry, where minimizing environmental impact is a top priority.
From an industrial perspective, CAS No. 1610667-16-7 is often sourced by pharmaceutical companies and contract research organizations (CROs) for high-throughput screening and medicinal chemistry projects. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig) further expands its utility in constructing complex molecular architectures. This versatility has made it a staple in the toolkit of synthetic chemists working on small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs).
Beyond pharmaceuticals, N-methyl-2-(trifluoromethyl)pyridin-4-amine has found niche applications in material science, particularly in the development of organic electronic materials. Its ability to modulate electron density and steric effects makes it a candidate for designing organic semiconductors and light-emitting diodes (OLEDs). This interdisciplinary relevance underscores its importance in both life sciences and advanced technology sectors.
As the scientific community continues to explore fluorine-containing compounds, CAS No. 1610667-16-7 remains a focal point for innovation. Its role in addressing challenges like drug resistance and selective targeting exemplifies the convergence of chemistry and biology. With ongoing advancements in computational chemistry and AI-driven drug design, the future applications of this compound are poised to expand even further.
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